3-Ethynyl-N-(1-(3-methoxyphenyl)ethyl)aniline
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Overview
Description
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is an organic compound with the molecular formula C17H17NO and a molecular weight of 251.32 g/mol . This compound is characterized by the presence of an ethynyl group attached to an aniline moiety, which is further substituted with a 3-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline typically involves the coupling of an ethynyl group with an aniline derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxyphenyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-ethynyl-N-[1-(3-hydroxyphenyl)ethyl]aniline
- 3-ethynyl-N-[1-(3-chlorophenyl)ethyl]aniline
- 3-ethynyl-N-[1-(3-fluorophenyl)ethyl]aniline
Uniqueness
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C17H17NO/c1-4-14-7-5-9-16(11-14)18-13(2)15-8-6-10-17(12-15)19-3/h1,5-13,18H,2-3H3 |
InChI Key |
RQMJAMBWDZUMST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC2=CC=CC(=C2)C#C |
Origin of Product |
United States |
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